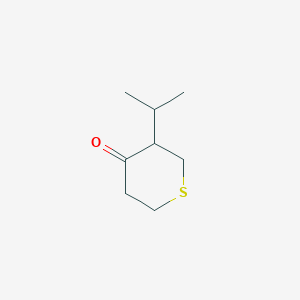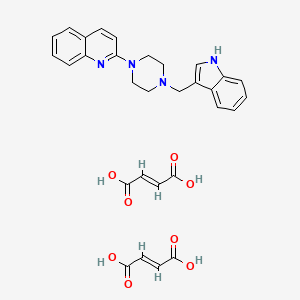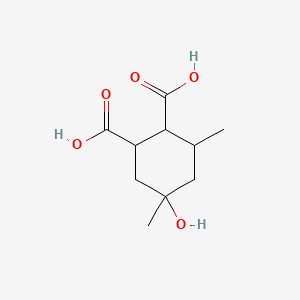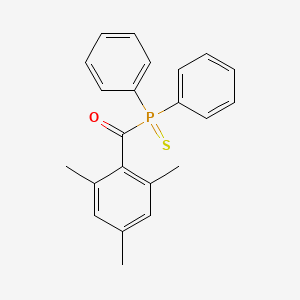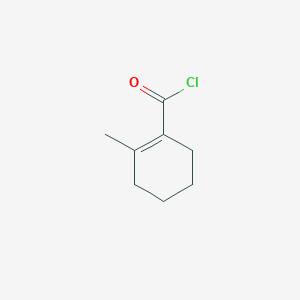
2-Methylcyclohex-1-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexene, featuring a methyl group and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylcyclohex-1-ene-1-carbonyl chloride can be synthesized through the chlorination of 2-methylcyclohex-1-ene. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methylcyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The reactivity of 2-methylcyclohex-1-ene-1-carbonyl chloride is primarily due to the presence of the carbonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The mechanism of action involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. This reactivity is exploited in various synthetic transformations.
Comparación Con Compuestos Similares
- 1-Methyl-2-cyclohexene-1-carbonyl chloride
- Cyclohex-1-ene-1-carbonyl chloride
- 2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde
Comparison: 2-Methylcyclohex-1-ene-1-carbonyl chloride is unique due to the presence of both a methyl group and a carbonyl chloride group on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs. For instance, the methyl group can influence the steric and electronic environment, affecting the compound’s reactivity and the outcome of chemical reactions.
Propiedades
Número CAS |
74517-10-5 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
2-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H2,1H3 |
Clave InChI |
OITXLFPWWSAEPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
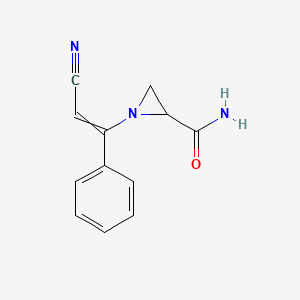
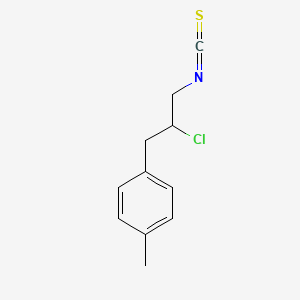
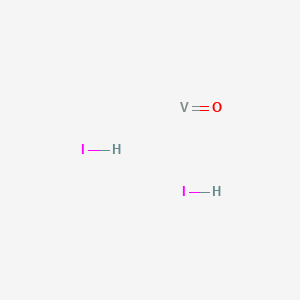
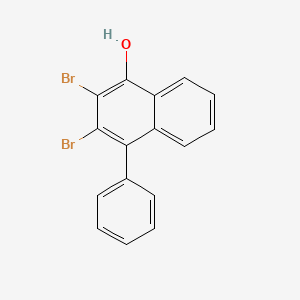
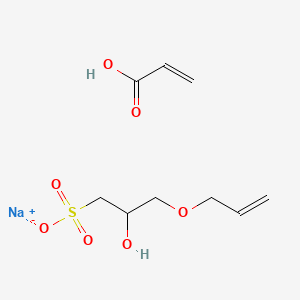
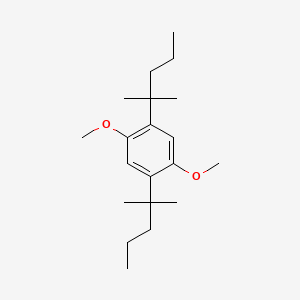
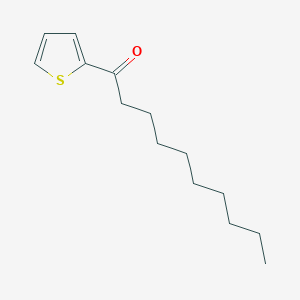
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
